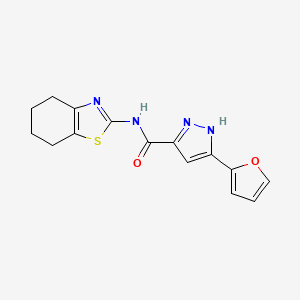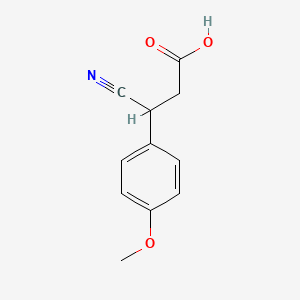
3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea is a chemical compound . It is a urea derivative and contains a cyclopentyl group attached to one of the nitrogen atoms of the urea and a 1-methylpiperidin-4-yl group attached to the other .
Molecular Structure Analysis
The molecule contains a total of 43 bonds, including 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring (cyclopentyl), 1 six-membered ring (piperidine), and 1 urea derivative .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 171.24 . The IUPAC name is 1-methyl-3-(1-methylpiperidin-4-yl)urea .Wirkmechanismus
The mechanism of action of 3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea is not completely understood. However, it is believed that this compound binds to the active site of certain enzymes, resulting in an inhibition of their activity. This inhibition of enzyme activity has been shown to have a variety of effects on the body, including the inhibition of certain cellular processes and the inhibition of certain pathways involved in the development of certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic effects on a variety of diseases. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been studied for its potential to reduce the risk of cardiovascular disease, as well as its potential to reduce the risk of certain types of cancer. This compound has also been studied for its potential to reduce the risk of certain types of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high solubility in a variety of solvents, which makes it easier to handle and use in laboratory experiments. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also a relatively expensive compound, and its use in laboratory experiments can be cost-prohibitive.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea in scientific research. This compound could be used to develop novel drug delivery systems, such as liposomes or nanoparticles, that could be used to deliver drugs more efficiently and effectively. This compound could also be used to develop new therapeutic agents for a variety of diseases, such as cancer, HIV/AIDS, and Alzheimer’s disease. This compound could also be used to study the effects of a variety of drugs on the human body, as well as to study the mechanisms of action of existing drugs. Finally, this compound could be used to develop new methods for the synthesis of other compounds, such as cyclic urea derivatives, which could be used in a variety of scientific research applications.
Synthesemethoden
3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea can be synthesized using a variety of methods. The most common method involves the reaction of 1-methylpiperidin-4-yl chloride with cyclopentyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields this compound in a yield of approximately 90%.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea has been studied extensively due to its unique chemical structure and its potential as a therapeutic agent. This compound has been used in a variety of scientific research applications including drug design, drug discovery, and drug delivery systems. This compound has been studied as a potential therapeutic agent for a variety of diseases including cancer, HIV/AIDS, and Alzheimer’s disease. This compound has also been used to study the effects of a variety of drugs on the human body.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-15-8-6-11(7-9-15)14-12(16)13-10-4-2-3-5-10/h10-11H,2-9H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXJETPCWUGXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6577416.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6577426.png)
![2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6577430.png)
![3-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6577438.png)
![(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide](/img/structure/B6577439.png)
![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B6577471.png)
![3-methyl-7-octyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577478.png)
![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)
![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)
![N-[(4-fluorophenyl)methyl]-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6577488.png)
